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Compound of Interest

Compound Name: 4-Chloroquinoline-8-carbaldehyde

CAS No.: 1781473-10-6

Cat. No.: B1459359

Get Quote

Executive Summary: Strategic Selection
In the design of bioactive small molecules or functional materials, the choice between these

two quinoline isomers dictates the downstream chemistry and final application.
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Feature
4-Chloroquinoline-8-

carbaldehyde

8-Hydroxyquinoline-4-

carbaldehyde

CAS Number 1781473-10-6 14510-07-7

Core Character Dual Electrophile Chelator-Linker

Key Reactivity

C4-Cl: SNAr displacementC8-

CHO:

Condensation/Cyclization

C8-OH/N1: Metal Chelation

(N,O-donor)C4-CHO: Distal

functionalization

Primary Utility

Synthesis of fused

heterocycles (e.g.,

phenanthrolines) and complex

drug scaffolds.

Development of fluorescent

metal sensors, metallo-drugs,

and immobilized catalysts.

Chelation
Null (C8 is blocked by

aldehyde).

High (Classic 8-HQ

coordination pocket).

Chemical Architecture & Reactivity Logic
4-Chloroquinoline-8-carbaldehyde: The "Scaffold
Builder"
This molecule is defined by two electrophilic centers positioned on opposite rings but capable

of synergistic reactivity.

C4-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the

electron-deficient pyridine ring. It readily reacts with amines, thiols, and alkoxides.

C8-Aldehyde: A reactive carbonyl handle adjacent to the bridgehead.

Synthetic Logic: This isomer is ideal for annulation reactions. For example, reacting with a

primary amine at C4 followed by condensation at C8 can yield tricyclic systems. Alternatively,

the C4-Cl can be preserved while the C8-CHO is derivatized, providing a rare "8-substituted"

quinoline building block.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1459359/docs?utm_src=pdf-body#comparative-guide-4-chloroquinoline-8-carbaldehyde-vs-8-hydroxyquinoline-4-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459359?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8-Hydroxyquinoline-4-carbaldehyde: The "Functional
Probe"
This molecule retains the privileged 8-hydroxyquinoline (8-HQ) pharmacophore/chelophore

while providing a reactive handle at the C4 position.

C8-Hydroxyl + N1: This forms the classic five-membered chelate ring with metals (Al³⁺, Zn²⁺,

Cu²⁺).

C4-Aldehyde: Located para to the nitrogen, this group points away from the metal-binding

pocket. This "distal" orientation allows the molecule to be attached to polymers, fluorophores,

or targeting peptides without sterically hindering the metal binding site.

Synthetic Logic: Used primarily to create Schiff base sensors. The aldehyde is converted to

an imine (Schiff base), which often modulates the fluorescence of the quinoline core via

Photoinduced Electron Transfer (PET).

Visualization: Reactivity Mapping
The following diagram illustrates the orthogonal reactivity patterns of the two isomers.
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Caption: Orthogonal reactivity maps showing the dual-electrophile nature of the 4-Cl isomer

versus the chelator-linker function of the 8-OH isomer.

Experimental Protocols
Protocol A: Functionalization of 4-Chloroquinoline-8-
carbaldehyde
Objective: Selective SNAr displacement of the C4-chloride followed by Schiff base formation.

This sequence is typical for synthesizing DNA-intercalating agents.

SNAr Reaction (C4 Substitution):

Dissolve 4-Chloroquinoline-8-carbaldehyde (1.0 eq) in anhydrous DMF.

Add the amine nucleophile (e.g., N,N-dimethylethylenediamine, 1.2 eq) and K₂CO₃ (2.0

eq).
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Critical Step: Heat to 80°C for 4-6 hours. Monitor by TLC (the aldehyde remains intact

under these mild basic conditions).

Workup: Pour into ice water. The product (4-amino-8-formylquinoline) typically

precipitates. Filter and dry.[1]

Condensation (C8 Derivatization):

Suspend the intermediate from Step 1 in Ethanol.

Add a hydrazine or aniline derivative (1.0 eq) and a catalytic amount of acetic acid (2

drops).

Reflux for 3 hours.[2] The product (hydrazone/imine) will crystallize upon cooling.

Protocol B: Synthesis of a Fluorescent Sensor from 8-
Hydroxyquinoline-4-carbaldehyde
Objective: Creating a "Turn-On" fluorescent sensor for Zn²⁺ by converting the C4-aldehyde into

a receptor motif.

Schiff Base Formation:

Dissolve 8-Hydroxyquinoline-4-carbaldehyde (1 mmol) in hot Methanol (20 mL).

Add the receptor amine (e.g., 2-aminophenol or a hydrazide, 1 mmol).

Reflux for 4 hours. The solution usually changes color (yellow to orange/red).

Isolation: Cool to 0°C. Filter the precipitate. Wash with cold MeOH.

Sensor Validation (Titration):

Prepare a 10 µM solution of the probe in HEPES buffer/DMSO (9:1).

Excitation: 360 nm. Emission: Monitor 450–550 nm.
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Add ZnCl₂ aliquots. A significant fluorescence enhancement (chelation-enhanced

fluorescence, CHEF) confirms the 8-HQ moiety is active and the C4-modification does not

interfere with binding.

Physicochemical Comparison Data
Property

4-Chloroquinoline-8-
carbaldehyde

8-Hydroxyquinoline-4-
carbaldehyde

Molecular Weight 191.61 g/mol 173.17 g/mol

Solubility
Soluble in DCM, DMF, DMSO.

Low in water.

Soluble in Alcohols, DMSO,

Base (aq).

Acidity (pKa)
Non-ionizable (neutral

scaffold).

pKa ~9.8 (Phenolic OH).

Amphoteric.

UV-Vis Absorption
λmax ~250, 310 nm (Quinoline

bands).

λmax ~245, 320 nm

(Bathochromic shift in base).

Fluorescence Weak/Non-fluorescent.
Weakly fluorescent (enhanced

>50x by metal binding).

Stability
Sensitive to strong

nucleophiles at C4.

Oxidatively stable; sensitive to

pH (phenolate).

Applications in Drug Discovery[1][3][4][5]
4-Chloroquinoline-8-carbaldehyde

Antimalarial Analogs: The 4-aminoquinoline core (derived from displacing the Cl) is the

pharmacophore of Chloroquine. The 8-aldehyde allows for the attachment of "resistance-

reversing" moieties.

Kinase Inhibitors: Used to synthesize tricyclic pyrido[3,2-h]quinolines which mimic ATP in the

kinase binding pocket.

8-Hydroxyquinoline-4-carbaldehyde[6][7][8][9][10][11]
[12]
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Alzheimer’s Therapeutics: Used to create "Clioquinol" analogs that chelate Cu²⁺/Zn²⁺ in the

brain (preventing amyloid plaque aggregation) while the C4-extension improves blood-brain

barrier permeability.

Metallo-Drugs: The aldehyde allows conjugation to tumor-targeting peptides, delivering the

cytotoxic 8-HQ-Copper complex specifically to cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1459359/docs#comparative-guide-4-chloroquinoline-
8-carbaldehyde-vs-8-hydroxyquinoline-4-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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